molecular formula C5H8FNO2 B166661 (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid CAS No. 131176-02-8

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

Cat. No.: B166661
CAS No.: 131176-02-8
M. Wt: 133.12 g/mol
InChI Key: ZIWHMENIDGOELV-IUYQGCFVSA-N
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Description

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid is a chiral fluorinated amino acid derivative. The presence of the fluorine atom in its structure imparts unique physicochemical properties, making it a valuable compound in various fields of research and industry. This compound is particularly interesting due to its stereochemistry, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method involves the reaction of trans-4-hydroxyproline with fluorinating agents under controlled conditions. For instance, the use of trifluoroacetimidoyl chlorides in the presence of titanium dioxide nanoparticles as a catalyst and sodium bicarbonate as a base has been reported .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are employed to achieve these goals. The specific details of industrial processes are often proprietary, but they generally build on the principles established in laboratory-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially changing its reactivity and interactions.

    Substitution: The fluorine atom can be substituted with other groups under specific conditions, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group, such as an amine or hydroxyl group.

Scientific Research Applications

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target molecules . The exact molecular targets and pathways involved vary depending on the specific context in which the compound is used.

Properties

IUPAC Name

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWHMENIDGOELV-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427477
Record name (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131176-02-8
Record name (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 2
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 3
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 4
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 5
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 6
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

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